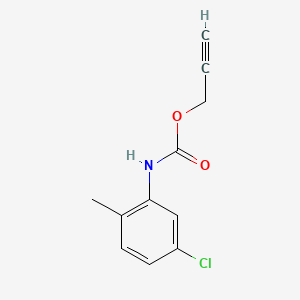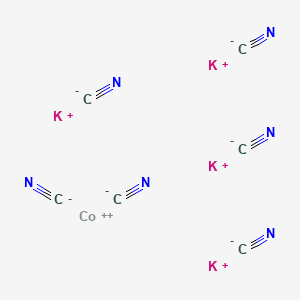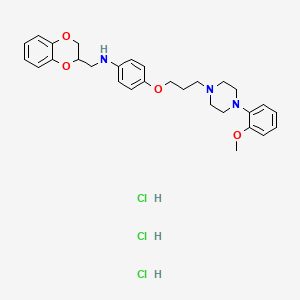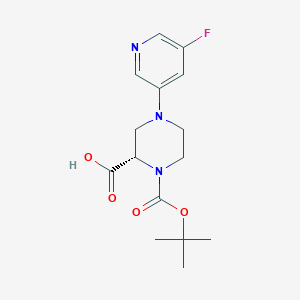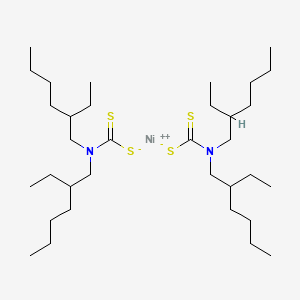
Nickel di-2-ethylhexyldithiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel di-2-ethylhexyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nickel di-2-ethylhexyldithiocarbamate can be synthesized through the reaction of nickel salts with di-2-ethylhexyldithiocarbamate ligands. The reaction typically involves the use of nickel(II) chloride or nickel(II) sulfate as the nickel source and sodium di-2-ethylhexyldithiocarbamate as the ligand. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Nickel di-2-ethylhexyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: Nickel(II) in the complex can be reduced to nickel(I) under specific conditions.
Substitution: The dithiocarbamate ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions often involve the use of other sulfur-containing ligands or phosphines.
Major Products Formed
The major products formed from these reactions include various nickel complexes with different oxidation states and coordination environments. These products have distinct properties and applications depending on the nature of the ligands and the reaction conditions .
Scientific Research Applications
Nickel di-2-ethylhexyldithiocarbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of nickel di-2-ethylhexyldithiocarbamate involves the coordination of the nickel ion with the sulfur atoms of the dithiocarbamate ligands. This coordination enhances the stability and reactivity of the complex. The compound can interact with various molecular targets, including enzymes and DNA, through its metal center and sulfur atoms. These interactions can modulate biological processes and pathways, leading to its observed effects in antibacterial, antifungal, and anticancer activities .
Comparison with Similar Compounds
Nickel di-2-ethylhexyldithiocarbamate can be compared with other dithiocarbamate complexes, such as:
- Zinc di-2-ethylhexyldithiocarbamate
- Copper di-2-ethylhexyldithiocarbamate
- Manganese di-2-ethylhexyldithiocarbamate
Uniqueness
This compound is unique due to its specific coordination geometry and the ability to form stable complexes with nickel ions. This stability and reactivity make it particularly useful in applications requiring robust metal-ligand interactions .
List of Similar Compounds
- Zinc di-2-ethylhexyldithiocarbamate
- Copper di-2-ethylhexyldithiocarbamate
- Manganese di-2-ethylhexyldithiocarbamate
Properties
CAS No. |
14428-08-1 |
|---|---|
Molecular Formula |
C34H68N2NiS4 |
Molecular Weight |
691.9 g/mol |
IUPAC Name |
N,N-bis(2-ethylhexyl)carbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C17H35NS2.Ni/c2*1-5-9-11-15(7-3)13-18(17(19)20)14-16(8-4)12-10-6-2;/h2*15-16H,5-14H2,1-4H3,(H,19,20);/q;;+2/p-2 |
InChI Key |
GJAIWWXDQOUKDC-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].CCCCC(CC)CN(CC(CC)CCCC)C(=S)[S-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
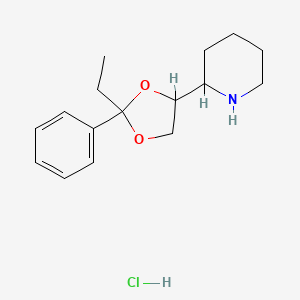
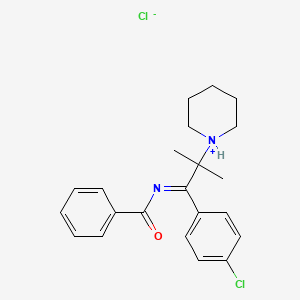
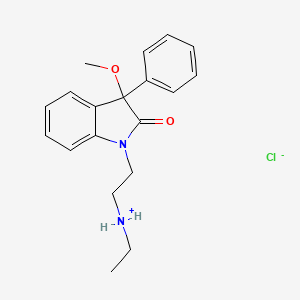
![N-[(2S,3S,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2S,4R,5R,6R)-5-[(2R,4R,5S,6R)-5-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B13735819.png)
